2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid
Overview
Description
2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid is a complex organic compound with a molecular formula of C18H21NO5S and a molecular weight of 363.43 g/mol . This compound is known for its unique structure, which includes a sulfonamide group, a phenoxy group, and a propanoic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with N-methylamine to form N-methyl-3,4-dimethylbenzenesulfonamide.
Formation of the phenoxy group: The next step involves the reaction of the sulfonamide with 4-hydroxyphenylpropanoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group may also play a role in binding to specific receptors or enzymes, modulating their function. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(N-methylbenzenesulfonamido)phenoxy]propanoic acid
- 2-[4-(N-ethyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid
- 2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]butanoic acid
Uniqueness
2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[4-[(3,4-dimethylphenyl)sulfonyl-methylamino]phenoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-12-5-10-17(11-13(12)2)25(22,23)19(4)15-6-8-16(9-7-15)24-14(3)18(20)21/h5-11,14H,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZKJLVVIYKZOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OC(C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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